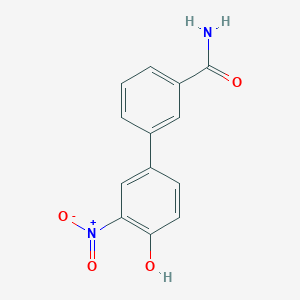
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% (4-MNP) is an organic compound with a wide range of applications in scientific research. It is a nitrophenol derivative of 3,4-methylenedioxyphenyl (MDP), and is one of the most widely used compounds for research due to its unique properties. 4-MNP has been used in a variety of studies, from organic synthesis to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has been used for a variety of scientific research applications. It has been used in organic synthesis to synthesize a range of compounds, including polymers, dyes, and pharmaceuticals. It has also been used in biochemical and physiological studies to study the effects of nitrophenols on the body. 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has been used in studies of the effects of nitrophenols on the immune system, as well as studies of the effects of nitrophenols on enzymes and proteins. Additionally, 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has been used in studies of the effects of nitrophenols on cell growth and cell death.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% acts as a nitroaromatic compound, which means that it can interact with proteins and enzymes in the body. It is believed that 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% can bind to proteins and enzymes and modify their function, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has been studied for its effects on biochemical and physiological processes in the body. Studies have shown that 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% can affect the activity of enzymes and proteins, leading to changes in the metabolism of cells. Additionally, 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has been studied for its effects on cell growth and cell death. Studies have shown that 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% can induce cell death in some cells, while at the same time promoting cell growth in other cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% is relatively stable and can be stored for long periods of time without degradation. However, 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% also has some limitations for lab experiments. It is not soluble in water, and therefore must be used in aqueous solutions. Additionally, 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% is toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for research on 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95%. One potential direction is to further study the effects of 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% on biochemical and physiological processes. Additionally, further research could be done on the mechanism of action of 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95%, and how it interacts with proteins and enzymes. Finally, further research could be done on the potential applications of 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95%, such as in the synthesis of polymers, dyes, and pharmaceuticals.
Métodos De Síntesis
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% can be synthesized through a variety of methods, including the nitration of 4-methylenedioxyphenol, the reduction of 4-nitro-3,4-methylenedioxyphenol, and the oxidation of 4-methylenedioxyphenol. The most common method of synthesis is the nitration of 4-methylenedioxyphenol, which involves the reaction of 4-methylenedioxyphenol with nitric acid and sulfuric acid. This reaction produces 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% as the main product, along with other byproducts such as nitrobenzene, nitrobenzoic acid, and nitrophenol.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-11-3-1-8(5-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOKDWMGXNOVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














